![molecular formula C18H17NO2S B2610826 N-benzyl-2-methoxy-1-naphthalenesulfinamide CAS No. 477714-09-3](/img/structure/B2610826.png)
N-benzyl-2-methoxy-1-naphthalenesulfinamide
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Description
“N-benzyl-2-methoxy-1-naphthalenesulfinamide” is a chemical compound with the molecular formula C18H17NO2S and a molecular weight of 311.4 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-2-methoxy-1-naphthalenesulfinamide” are not available, a related process involves the catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
Herbicide Development
N-benzyl-2-methoxynaphthalene-1-sulfinamide: has been identified as a potential lead compound for the development of bleaching herbicides . These herbicides target the biosynthesis of plant pigments, which is crucial for weed control. The compound’s structure-activity relationship (SAR) suggests that the methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity. Small substituents at the meta- or para-position of the benzylamine moiety enhance this effect .
Pharmaceutical Applications
Compounds with sulfur-nitrogen bonds, like N-benzyl-2-methoxynaphthalene-1-sulfinamide , are significant in drug design due to their role as building blocks in medicinal chemistry . They are involved in the synthesis of various drugs and have applications in creating treatments for a range of diseases.
Agrochemical Research
In agrochemical research, N-benzyl-2-methoxynaphthalene-1-sulfinamide can be used to synthesize compounds that act as growth regulators or pesticides. Its structural properties allow for the creation of novel agrochemicals that can improve crop yield and protection .
Polymer Science
This compound is also relevant in polymer science, where it can be used as a precursor for synthesizing polymers with specific properties. These polymers could have applications in creating new materials for industrial use .
Chemical Synthesis Methodology
The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines is an area of interest in chemical synthesisN-benzyl-2-methoxynaphthalene-1-sulfinamide plays a role in this process, contributing to the development of efficient and environmentally friendly synthetic routes .
properties
IUPAC Name |
N-benzyl-2-methoxynaphthalene-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-21-17-12-11-15-9-5-6-10-16(15)18(17)22(20)19-13-14-7-3-2-4-8-14/h2-12,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDKKWKQKPQVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326050 |
Source
|
Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-methoxynaphthalene-1-sulfinamide | |
CAS RN |
477714-09-3 |
Source
|
Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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